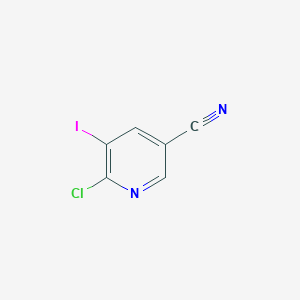

6-Chloro-5-iodonicotinonitrile

Descripción general

Descripción

6-Chloro-5-iodonicotinonitrile is a heterocyclic compound with the molecular formula C6H2ClIN2 and a molecular weight of 264.45 . It has gained significant research interest due to its diverse applications in the fields of pharmaceutical and material sciences.

Molecular Structure Analysis

The InChI code for 6-Chloro-5-iodonicotinonitrile is1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

6-Chloro-5-iodonicotinonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolopyridines : 6-Chloro-5-iodonicotinonitrile is used in the synthesis of pyrazolopyridines, which are significant in medicinal chemistry. Lavecchia, Berteina-Raboin, and Guillaumet (2004) demonstrated its application in creating 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines through palladium-mediated coupling reactions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Organometallic Chemistry : In the field of organometallic chemistry, 6-Chloro-5-iodonicotinonitrile is involved in the synthesis and spectrum analysis of chromium complexes. Wang et al. (1991) detailed its role in producing various organometallic compounds and studying their crystal structures (Wang, Yang, Wang, & Liao, 1991).

Heterocyclic Chemistry : It is also utilized in creating novel heterocyclic compounds. Coppola and Shapiro (1981) explored its reactivity with thioureas to synthesize pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems (Coppola & Shapiro, 1981).

Insecticide Development : In the development of insecticides, this compound's derivatives have been researched. Maienfisch et al. (2001) discussed its role in the discovery of thiamethoxam, a second-generation neonicotinoid insecticide (Maienfisch et al., 2001).

Amination Processes : It is important in amination processes as well. Delvare, Koza, and Morgentin (2011) studied its use in palladium-catalyzed C2-amination of dichloropyridines (Delvare, Koza, & Morgentin, 2011).

Environmental Microbiology : In environmental microbiology, derivatives of 6-Chloro-5-iodonicotinonitrile are examined for their biodegradation. Vannelli and Hooper (1993) researched its role in the reductive dehalogenation by the bacterium Nitrosomonas europaea (Vannelli & Hooper, 1993).

Agricultural Science : Its impact on rice production and emissions in agricultural contexts has been studied. Sun et al. (2015) investigated the use of a related nitrification inhibitor on rice yields and nitrogen losses (Sun, Zhang, Powlson, Min, & Shi, 2015).

Organic Chemistry : In organic chemistry, its reactivity with various compounds is a subject of study. Minasian et al. (2012) analyzed the covalency in metal-chlorine bonds in compounds involving chloro-derivatives (Minasian et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

6-chloro-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFBAKJMIWPAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-iodonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)

![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)

![3{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanohydrazide](/img/structure/B1394342.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)

![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)

![Ethyl 6-Iodoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1394351.png)

![4-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394355.png)